molecular formula C7H11IO B2802656 1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane CAS No. 2408969-98-0

1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane

Cat. No.: B2802656
CAS No.: 2408969-98-0
M. Wt: 238.068
InChI Key: MXBDFIBAANSXMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane (CAS 2408969-98-0) is a specialized chemical building block of significant interest in agrochemical and pharmaceutical research. This compound belongs to the class of 2-oxabicyclo[2.1.1]hexanes, which have been validated as saturated, three-dimensional bioisosteres of ortho-substituted phenyl rings . Replacing flat aromatic rings with this scaffold is a prominent strategy to escape "flatland" in drug design, leading to improved physicochemical properties in candidate molecules . Integrating the 2-oxabicyclo[2.1.1]hexane core into bioactive compounds has been demonstrated to dramatically improve water solubility and reduce lipophilicity while retaining biological activity . This makes this compound a valuable reagent for creating novel, patent-free analogs of existing active ingredients with optimized profiles. The presence of the iodomethyl group provides a versatile handle for further functionalization via cross-coupling reactions or nucleophilic substitutions, enabling straightforward diversification in medicinal chemistry campaigns. References: The application and properties of 2-oxabicyclo[2.1.1]hexane scaffolds are discussed in scientific literature . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11IO/c1-5-6-2-7(3-6,4-8)9-5/h5-6H,2-4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXBDFIBAANSXMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CC(C2)(O1)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11IO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane typically involves the reaction of bromocyclopropane with sodium iodide in acetone. This method leverages the nucleophilic substitution reaction, where the bromine atom is replaced by an iodine atom. Industrial production methods may involve scaling up this reaction under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Substitution Reactions: The iodomethyl group can be substituted with other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction Reactions: Reduction can lead to the formation of deiodinated products or other reduced forms of the compound.

Common reagents used in these reactions include sodium iodide, hydroxide ions, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane has several scientific research applications:

Mechanism of Action

The mechanism by which 1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane exerts its effects involves its interaction with molecular targets through its iodomethyl group. This group can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The pathways involved depend on the specific application and the nature of the target molecules .

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogues and their distinguishing features:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Storage Conditions Notable Applications/Properties
1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane (Target Compound) C₇H₁₁IO 238.07 (calculated) 1-iodomethyl, 3-methyl Likely -70°C Intermediate in strained bicyclic systems
1-(Iodomethyl)-2-oxabicyclo[2.1.1]hexane C₆H₉IO 224.04 1-iodomethyl -70°C, sealed in dry Halogenation studies, synthetic precursor
1-(Iodomethyl)-4-methyl-3-(trifluoromethyl)-2-oxabicyclo[2.1.1]hexane C₈H₁₀F₃IO 306.06 1-iodomethyl, 3-CF₃, 4-methyl Not specified High lipophilicity due to CF₃ group
Ethyl 3-(diphenylmethyl)-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate C₂₂H₂₃IO₃ 462.33 1-iodomethyl, ester, diphenylmethyl Not specified Increased steric bulk for catalysis
4-[(Benzyloxy)methyl]-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane C₁₄H₁₇IO₂ 344.19 (calculated) 1-iodomethyl, benzyloxy side chain Not specified Potential for glycosylation mimicry

Key Differences and Implications

Substituent Effects :

  • The trifluoromethyl group in the 4-methyl-3-(trifluoromethyl) analogue enhances lipophilicity and metabolic stability, making it suitable for medicinal chemistry .
  • Ester-functionalized derivatives (e.g., ethyl carboxylates) introduce polar groups, improving solubility in organic solvents for catalytic applications .
  • Benzyloxy substituents (e.g., CAS 2126162-47-6) may stabilize intermediates in glycosylation reactions due to steric protection .

Ring Strain and Reactivity :

  • The bicyclo[2.1.1]hexane core exhibits higher strain than larger bicyclic systems (e.g., 2-oxabicyclo[3.1.0]hexane ), increasing susceptibility to ring-opening reactions.
  • Iodomethyl groups serve as versatile leaving groups, enabling nucleophilic substitution or cross-coupling reactions .

Biological Activity :

  • Bicyclo[2.1.1]hexanes are validated as saturated mimetics for ortho-substituted benzenes , retaining bioactivity in antifungal agents like Boscalid . The iodomethyl derivatives may similarly mimic aromatic systems in drug design.

Safety and Handling :

  • The parent compound (CAS 1935986-52-9) requires storage at -70°C due to thermal instability , whereas derivatives with bulky groups (e.g., diphenylmethyl) may exhibit enhanced stability at room temperature .

Biological Activity

1-(Iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane is a bicyclic compound that has gained attention in various fields of research due to its unique structure and potential biological activities. This compound features an iodomethyl group and an oxabicyclo framework, which may influence its reactivity and interactions with biological systems.

Structural Characteristics

The compound's structure can be represented as follows:

  • IUPAC Name : this compound
  • Molecular Formula : C7H11IO
  • Molecular Weight : 224.04 g/mol

The biological activity of this compound is hypothesized to involve several mechanisms:

  • Halogen Bonding : The iodomethyl group can participate in halogen bonding, which may enhance the compound's binding affinity to various biological targets.
  • Bioisosterism : Its structural similarity to ortho-substituted benzene derivatives suggests that it may act as a bioisostere, potentially influencing pharmacokinetic properties and biological interactions .

Antimicrobial Activity

Research has indicated that compounds similar to this compound can exhibit significant antimicrobial properties. A study highlighted the effectiveness of related bicyclic compounds against various bacterial strains, suggesting potential applications in developing new antibiotics .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the compound's effects on cancer cell lines. Preliminary results indicate that it may induce apoptosis in specific cancer cells, offering a potential avenue for cancer therapy development.

Case Study: Synthesis and Validation

A case study focused on the synthesis of 2-oxabicyclo[2.1.1]hexanes, including derivatives like this compound, demonstrated their incorporation into drug structures, validating their biological activity as bioisosteres of traditional drugs .

Comparative Analysis with Similar Compounds

Compound NameMolecular FormulaUnique Features
This compoundC7H11IOContains an iodomethyl group; potential for high reactivity
Bicyclo[2.1.1]hexaneC6H10Lacks halogen substituents; less reactive
2-Oxabicyclo[2.1.1]hexaneC7H10OSimilar bicyclic structure but without the iodomethyl group

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 1-(iodomethyl)-3-methyl-2-oxabicyclo[2.1.1]hexane, and how do reaction conditions influence yield?

  • The synthesis typically involves multi-step reactions, such as cyclization of hydroxycyclobutanemethanol derivatives or intramolecular photocycloaddition of functionalized precursors. For example, ethyl derivatives with iodomethyl substituents are synthesized via iodination of intermediate alcohols using reagents like triphenylphosphine-iodine complexes . Key factors include solvent polarity (e.g., dichloromethane or THF), temperature control (0–25°C), and stoichiometric ratios to minimize byproducts. Purification often requires column chromatography with silica gel and gradients of ethyl acetate/hexane .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Use 1H/13C NMR to confirm bicyclic framework integrity and iodomethyl substitution (δ ~3.5–4.0 ppm for CH2I). High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy (±0.001 Da). HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended). Stability tests under storage conditions (-70°C, inert atmosphere) should monitor decomposition via TLC or NMR over weeks .

Q. What are the key stability considerations for handling and storing this iodomethyl-containing compound?

  • The iodomethyl group is light- and moisture-sensitive. Store in amber vials at -70°C under argon. Decomposition pathways include hydrolysis (yielding methanol derivatives) or radical-mediated C-I bond cleavage. Use stabilizers like BHT (butylated hydroxytoluene) in stock solutions and avoid prolonged exposure to protic solvents .

Advanced Research Questions

Q. What reaction mechanisms dominate in cross-coupling reactions involving the iodomethyl group?

  • The C-I bond participates in Ullmann-type couplings (Cu-mediated) and Suzuki-Miyaura reactions (Pd-catalyzed) with aryl boronic acids. Mechanistic studies suggest oxidative addition of Pd(0) to C-I forms a Pd(II) intermediate, followed by transmetallation and reductive elimination. Steric hindrance from the bicyclic framework may slow kinetics, requiring elevated temperatures (80–100°C) .

Q. How does the bicyclo[2.1.1]hexane scaffold influence bioactivity compared to planar aromatic systems?

  • The rigid, non-planar structure enhances metabolic stability by reducing CYP450 enzyme interactions. Computational models (DFT) show that the bicyclic system mimics ortho-substituted benzene geometries (distance d = 3.05–3.19 Å vs. 3.04–3.10 Å in benzene), enabling bioisosteric replacement in drug design. This substitution lowers logP by 0.7–1.2 units, improving solubility .

Q. What computational strategies predict the compound’s interaction with biological targets (e.g., enzymes)?

  • Molecular docking (AutoDock Vina) and MD simulations (AMBER) model binding to active sites. Focus on the iodomethyl group’s van der Waals interactions and the oxabicyclo oxygen’s hydrogen-bonding potential. Pharmacophore mapping identifies key features for activity, validated by SPR or NMR binding assays .

Q. How do structural modifications (e.g., replacing iodine with other halogens) alter reactivity and bioactivity?

  • Bromo/chloro analogs show slower cross-coupling kinetics but higher thermal stability. Fluorine substitution increases electronegativity, altering dipole moments and binding affinity. In vitro assays comparing iodomethyl vs. trifluoromethyl derivatives reveal trade-offs between metabolic stability (iodine > CF3) and target engagement (CF3 > iodine) .

Methodological Tables

Table 1. Key Synthetic Parameters for Iodomethyl Derivatives

ParameterOptimal ConditionImpact on Yield/PurityReference
Iodination reagentPPh3/I2Minimizes over-iodination
SolventDCM/THF (1:1)Balances reactivity/solubility
Reaction temperature0–25°CPrevents exothermic side reactions

Table 2. Geometric Comparison: Bicyclo[2.1.1]hexane vs. Benzene

ParameterBicyclo[2.1.1]hexaneOrtho-BenzeneReference
Distance d (Å)3.05–3.193.04–3.10
Dihedral angle (φ1)55–60°60°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.